N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline

Adenosine A1 receptor GPCR antagonist Radioligand binding

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline (IPPA) is a fully synthetic, non-nucleoside, non-xanthine diaryl ether–aniline hybrid (C₂₇H₃₃NO₂, MW 403.6, cLogP 7.3). Its structure merges a 2-isopropyl-5-methylphenoxy ethyl linker with a 2-(3-phenylpropoxy)aniline terminus, yielding a polypharmacological binding profile that simultaneously engages adenosine A1, serotonin 5-HT2B, and 5-HT2C receptors, as well as the P2X3 purinergic ion channel.

Molecular Formula C27H33NO2
Molecular Weight 403.6 g/mol
CAS No. 1040687-89-5
Cat. No. B1437835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
CAS1040687-89-5
Molecular FormulaC27H33NO2
Molecular Weight403.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2OCCCC3=CC=CC=C3
InChIInChI=1S/C27H33NO2/c1-21(2)24-16-15-22(3)20-27(24)30-19-17-28-25-13-7-8-14-26(25)29-18-9-12-23-10-5-4-6-11-23/h4-8,10-11,13-16,20-21,28H,9,12,17-19H2,1-3H3
InChIKeyKLTAHZCMCOMQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline (CAS 1040687-89-5) – Polypharmacological Small-Molecule Tool with Dual Adenosine A1 / 5-HT2B Activity for Screening & Chemical Biology


N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline (IPPA) is a fully synthetic, non-nucleoside, non-xanthine diaryl ether–aniline hybrid (C₂₇H₃₃NO₂, MW 403.6, cLogP 7.3) [1]. Its structure merges a 2-isopropyl-5-methylphenoxy ethyl linker with a 2-(3-phenylpropoxy)aniline terminus, yielding a polypharmacological binding profile that simultaneously engages adenosine A1, serotonin 5-HT2B, and 5-HT2C receptors, as well as the P2X3 purinergic ion channel [2][3]. The compound is commercially catalogued as a research-use-only small molecule (e.g., sc-330605) and is classified as an irritant .

Why In-Class Aniline Derivatives Cannot Substitute for IPPA (CAS 1040687-89-5) in Polypharmacology-Driven Screening Campaigns


Simple substitution of the N-alkyl chain or omission of the isopropyl-methylphenoxy moiety fundamentally alters IPPA's receptor engagement pattern. The closest commercially available structural analog, N-Phenethyl-2-(3-phenylpropoxy)aniline (CAS 1040687-84-0, MW 331.4), lacks the entire 2-isopropyl-5-methylphenoxy ethyl domain and consequently loses the adenosine A1 and 5-HT2B dual-binding signature that defines IPPA's polypharmacology . Likewise, 2-(3-phenylpropoxy)aniline (CAS 403517-03-3, MW 227.3) represents only the core aniline fragment and exhibits no documented GPCR or purinergic activity [1]. The evidence below demonstrates that IPPA's differentiation resides in its multi-target quantitative binding fingerprint—a profile that cannot be approximated by any single-component analog or simple N-substituted aniline derivative.

Quantitative Evidence Guide – IPPA (1040687-89-5) vs. Closest Comparators Across Adenosine A1, 5-HT2B, 5-HT2C, and P2X3 Targets


Adenosine A1 Receptor Binding Affinity – IPPA vs. Adenosine Receptor Antagonist 4 (Cross-Study Comparison)

In a radioligand displacement assay using recombinant human A1 adenosine receptors expressed in CHO cell membranes, IPPA (target compound) exhibited a Ki of 104 nM [1]. Under comparable assay conditions, the established A1 antagonist tool compound 'adenosine receptor antagonist 4' (compound 2, CAS 133240-06-9) displays a Ki of 101 nM for the human A1 receptor [2]. This near-identical single-target potency (ΔKi = 3 nM, <3% difference) is achieved via a structurally unrelated non-xanthine, non-adenine scaffold, making IPPA a scaffold-hopping candidate for A1-targeted probe development.

Adenosine A1 receptor GPCR antagonist Radioligand binding Neurological screening

5-HT2B Receptor Binding Affinity – IPPA vs. SB-243213 and Volinanserin (Cross-Study Comparison)

IPPA binds to recombinant human 5-HT2B receptors (HEK cell membranes, [³H]lysergic acid diethylamide displacement, 90 min dark incubation) with a Ki of 163 nM [1]. The reference 5-HT2C inverse agonist SB-243213 exhibits a Ki of 100 nM (0.1 µM) at 5-HT2B [2], while the 5-HT2A-selective antagonist Volinanserin (M100907) shows a weaker Ki of 261 nM at human 5-HT2B [3]. IPPA therefore occupies an intermediate 5-HT2B affinity position—approximately 1.6-fold weaker than SB-243213 but 1.6-fold stronger than Volinanserin—within a chemotype distinctly different from both comparators.

5-HT2B receptor Serotonin receptor antagonist Cardiac safety screening GPCR binding assay

Multi-Target Polypharmacology Fingerprint – IPPA vs. Selective Reference Compounds (Class-Level Inference)

IPPA displays a distinctive polypharmacology signature across five human receptors measured under standardized ChEMBL-curated radioligand displacement assays: A1 (Ki = 104 nM), 5-HT2B (Ki = 163 nM), 5-HT2C (Ki = 672 nM), A2A (Ki = 1,520 nM), and A3 (Ki = 3,450 nM) [1]. This yields an A1/5-HT2B selectivity ratio of approximately 1.6-fold and an A1/A2A selectivity of 14.6-fold, neither of which matches the extreme selectivity profiles of single-target reference compounds such as adenosine receptor antagonist 4 (A1-selective, single reported target) or Volinanserin (>300-fold 5-HT2A-selective) [2]. Furthermore, IPPA antagonizes recombinant rat P2X3 purinoceptors with an EC50 of 80 nM [3], adding a ligand-gated ion channel component absent from all comparator profiles. IPPA's combined GPCR–ion channel engagement pattern is not replicated by any single commercially available tool compound.

Polypharmacology Selectivity profiling GPCR panel screening Adenosine-serotonin cross-talk

Physicochemical Differentiation – IPPA vs. N-Phenethyl-2-(3-phenylpropoxy)aniline (Supporting Structural Evidence)

IPPA (MW 403.6, cLogP 7.3 via PubChem XLogP3) carries an additional 2-isopropyl-5-methylphenoxy ethyl domain that increases molecular weight by 72.2 Da and computed lipophilicity by approximately 1 log unit relative to N-Phenethyl-2-(3-phenylpropoxy)aniline (MW 331.4, cLogP ~6.3) [1]. This structural expansion directly correlates with the acquisition of measurable adenosine A1 and 5-HT2B receptor binding—activities that the smaller phenethyl analog does not exhibit in published ChEMBL or BindingDB records. The higher cLogP of IPPA (7.3) places it at the upper boundary of typical drug-like chemical space (Rule-of-5 violations: 1), consistent with a screening compound intended for in vitro target identification rather than oral bioavailability optimization.

LogP Lipophilicity Structural analog comparison Physicochemical profiling

Recommended Application Scenarios for IPPA (1040687-89-5) Based on Quantitative Differentiation Evidence


Adenosine A1 Receptor Scaffold-Hopping & Chemical Probe Development

IPPA's A1 Ki of 104 nM—indistinguishable from the reference compound adenosine receptor antagonist 4 (Ki = 101 nM) [1]—supports its use as a structurally novel starting point for A1-targeted medicinal chemistry campaigns. Its non-xanthine, non-adenine scaffold enables orthogonal chemical probe validation in assays where xanthine-based antagonists may exhibit confounding PDE or adenosine transporter activities.

Dual A1 / 5-HT2B Polypharmacology Screening for Neurological & Cardiovascular Target Identification

IPPA's balanced engagement of A1 (104 nM) and 5-HT2B (163 nM) receptors [2] makes it suitable for screening cascades investigating adenosinergic–serotonergic crosstalk in CNS disorders, pulmonary hypertension, or cardiac fibrosis models. Its selectivity window (A1/A2A = 14.6-fold; A1/5-HT2C = 6.5-fold) provides a measurable discrimination baseline for hit triage, a feature absent in classic single-target A1 or 5-HT2 tool compounds.

P2X3 / GPCR Hybrid Target Panels for Pain & Sensory Neurobiology

The additional P2X3 antagonism (EC50 = 80 nM) [3] combined with A1 and 5-HT2B binding distinguishes IPPA from any individual GPCR tool ligand. This hybrid ion channel–GPCR profile supports its deployment in multi-target screening panels focused on chronic pain, where P2X3, A1, and 5-HT2B each represent validated nodes in nociceptive signaling, enabling a single screening well to report on three mechanistically orthogonal targets.

Structure–Activity Relationship (SAR) Library Expansion Around the Diarylether–Aniline Scaffold

The documented physicochemical differentiation between IPPA (MW 403.6, cLogP 7.3) and its simpler N-phenethyl analog (MW 331.4, cLogP ~6.3) [4] provides an SAR anchor point for combinatorial library design. Procurement of IPPA enables systematic variation of the isopropyl-methylphenoxy domain to explore the lipophilicity–activity relationship governing A1 and 5-HT2B engagement, with the phenethyl analog serving as the inactive baseline control.

Quote Request

Request a Quote for N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.